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molecular formula C7H6N2O2 B8718679 3-cyano-5-methyl-1H-pyrrole-2-carboxylic acid CAS No. 42046-68-4

3-cyano-5-methyl-1H-pyrrole-2-carboxylic acid

Cat. No. B8718679
M. Wt: 150.13 g/mol
InChI Key: BWSDXFDMFXURCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07709503B2

Procedure details

The title compound was prepared by a procedure analogous to Intermediate 27 starting from 3-cyano-5-methyl-1H-pyrrole-2-carboxylic acid (Intermediate 32).
Name
Intermediate 27
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[NH:6][C:7]([CH2:12]C)=[CH:8][C:9]=1[C:10]#[N:11])=[O:4].C(C1C=C(C)NC=1C(O)=O)#N>>[CH3:1][O:2][C:3]([C:5]1[NH:6][C:7]([CH3:12])=[CH:8][C:9]=1[C:10]#[N:11])=[O:4]

Inputs

Step One
Name
Intermediate 27
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C=1NC(=CC1C#N)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C1=C(NC(=C1)C)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C1=C(NC(=C1)C)C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C=1NC(=CC1C#N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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